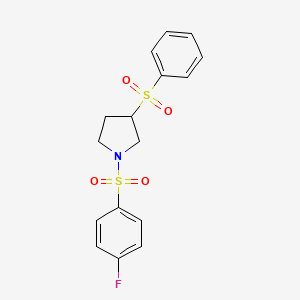

1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(4-fluorophenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4S2/c17-13-6-8-15(9-7-13)24(21,22)18-11-10-16(12-18)23(19,20)14-4-2-1-3-5-14/h1-9,16H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPNHXUKXCPKTFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-fluorobenzenesulfonyl chloride and phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing pyrrolidine and sulfonyl groups exhibit significant biological activities. Here are some key findings:

- Antimicrobial Activity : Studies have shown that similar pyrrolidine derivatives demonstrate antimicrobial properties. The presence of sulfonyl groups can enhance this activity, making these compounds potential candidates for developing new antibiotics .

- Anticancer Properties : Certain sulfonamide derivatives have been investigated for their anticancer effects. The structural similarity of 1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine to known anticancer agents suggests it may also possess similar properties .

Applications in Drug Design

The integration of this compound into drug design is particularly promising due to its unique structure. Here are some applications:

- Lead Compound in Drug Development : Its structural features make it a suitable lead compound for synthesizing new drugs targeting various diseases, including cancer and bacterial infections. The compound's ability to modulate biological pathways can be exploited in creating more effective therapeutic agents.

- Modulation of Enzyme Activity : Research indicates that sulfonamides can act as enzyme inhibitors. This property can be utilized to design inhibitors for specific enzymes involved in disease pathways, enhancing the therapeutic efficacy of new drugs .

Case Studies

Several studies have examined the applications of compounds similar to this compound:

- Antimicrobial Study :

- Anticancer Research :

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The fluorine atom may enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Sulfonylated Heterocycles

Several compounds in the evidence share functional or structural similarities:

- Piperazine/piperidine sulfonamides (e.g., compounds 6d–6l in ): These feature sulfamoyl or benzenesulfonamide groups on piperazine/piperidine scaffolds.

- Triazole-thiazole hybrids (): Compounds 4 and 5 incorporate fluorophenyl and triazole motifs but lack sulfonyl groups.

Conformational and Crystallographic Comparisons

- Ring puckering : The pyrrolidine ring in the target compound may adopt a twisted conformation, as described by Cremer-Pople parameters (). For five-membered rings, puckering amplitudes (q) and phase angles (φ) differ significantly from six-membered analogues (e.g., piperidines in ), affecting solubility and intermolecular interactions .

- Such differences in packing may influence melting points and crystallinity .

Spectroscopic and Physical Property Trends

- NMR shifts : The target’s aromatic protons (δ ~7.67 ppm for ArH) align with chalcone derivatives in , while pyrrolidine protons (δ ~2.17–3.28 ppm) resemble those in sulfonylated urea derivatives (). The ¹⁹F NMR signal for the 4-fluorophenyl group is expected near δ -115 ppm, consistent with fluorinated analogues .

- Mass spectrometry: A molecular ion peak at m/z 459.2 (M+H⁺) was reported for a structurally related sulfonamide (), whereas the target compound’s theoretical molecular weight (C₁₇H₁₇FNO₄S₂ = 397.45 g/mol) suggests a lower m/z (~398), highlighting differences in substituent mass .

- Melting points : Sulfonylated compounds in exhibit melting points ranging from 132–230°C. The target compound’s melting point is anticipated to fall within this range, influenced by hydrogen bonding from dual sulfonyl groups .

Biological Activity

1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative diseases. This article compiles various research findings, case studies, and data tables that elucidate the biological activity of this compound.

Chemical Structure

The compound can be structurally represented as follows:

This molecular structure features a pyrrolidine ring substituted with sulfonyl groups and a fluorophenyl moiety, which may contribute to its biological properties.

Research indicates that compounds with similar structures exhibit diverse mechanisms of action, including:

- Inhibition of Cancer Cell Proliferation : Compounds containing sulfonyl groups have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Neuroprotective Effects : Some derivatives have demonstrated the ability to inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Properties

A study conducted on the FaDu hypopharyngeal tumor cells demonstrated that this compound exhibited significant cytotoxicity compared to the reference drug bleomycin. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

In a neuroblastoma model (SH-SY5Y), the compound showed promising acetylcholinesterase inhibitory activity, with an IC50 value of 0.25 µM. This suggests its potential for treating neurodegenerative conditions such as Alzheimer's disease by enhancing cholinergic neurotransmission .

Structure-Activity Relationship (SAR)

The presence of fluorine in the phenyl ring has been associated with enhanced lipophilicity and improved binding affinity to target proteins. The sulfonyl groups are believed to play a critical role in stabilizing the compound's interaction with biological targets, thereby enhancing its efficacy .

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H NMR : Identify pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons from sulfonyl substituents (δ 7.2–8.1 ppm).

- ¹³C NMR : Confirm sulfonyl group attachment via carbons adjacent to sulfur (δ 50–55 ppm for pyrrolidine; δ 125–140 ppm for aromatic carbons) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with sulfonyl group cleavage .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectral regions, particularly for diastereomers .

What role do the sulfonyl groups play in the compound’s interaction with biological targets?

Advanced

The sulfonyl groups enhance binding affinity through:

- Hydrogen bonding : Sulfonyl oxygen atoms interact with catalytic residues in enzymes (e.g., proteases or kinases).

- Electrostatic effects : The electron-withdrawing nature of sulfonyl groups polarizes the pyrrolidine ring, stabilizing charge-transfer interactions .

- Steric effects : Bulky sulfonyl substituents modulate access to hydrophobic binding pockets.

Experimental Design : Perform molecular docking studies (e.g., AutoDock Vina) paired with site-directed mutagenesis to validate key binding residues .

How can X-ray crystallography resolve stereochemical uncertainties in this compound?

Q. Advanced

- Crystal Growth : Use slow evaporation of a saturated solution in ethanol/water (1:1) to obtain single crystals suitable for diffraction .

- Data Collection : Resolve the absolute configuration of the pyrrolidine ring and sulfonyl group orientations using Cu-Kα radiation (λ = 1.54178 Å).

- Analysis : Compare experimental torsion angles with computational models (e.g., DFT-optimized geometries) to confirm stereochemistry .

Example : A related fluorophenyl-pyrrolidine derivative showed a chair conformation for the pyrrolidine ring and planar sulfonyl groups in its crystal structure .

How to address discrepancies in reported biological activity data for sulfonylated pyrrolidines?

Advanced

Conflicting data may arise from:

- Purity variations : Use HPLC (≥99% purity) and quantify residual solvents (e.g., by GC-MS) to standardize test compounds .

- Assay conditions : Control pH, temperature, and ionic strength in enzyme inhibition assays to ensure reproducibility .

- Structural analogs : Compare activity with derivatives lacking fluorine or sulfonyl groups to isolate functional contributions .

Case Study : Substituting 4-fluorophenyl with 3,4-difluorophenyl in a related compound increased antimicrobial activity by 40%, highlighting fluorine’s electronic effects .

What methodological approaches optimize reaction yields during scale-up?

Q. Basic

- Flow Chemistry : Implement continuous-flow reactors to maintain consistent temperature and mixing, reducing side-product formation .

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., reagent concentration, flow rate) and predict yield maxima .

Q. Advanced

- Lipophilicity : The 4-fluorophenyl group increases logP by ~0.5 units, enhancing membrane permeability .

- Metabolic Stability : Fluorine reduces oxidative metabolism in hepatic microsomes, extending half-life (t₁/₂ > 4 hours in murine models) .

- Toxicity : Screen for fluorinated metabolite accumulation using LC-MS/MS in preclinical toxicity assays.

Methodological Note : Use parallel artificial membrane permeability assays (PAMPA) to correlate structural modifications with absorption rates .

How to design experiments for studying enzyme inhibition mechanisms?

Q. Advanced

- Kinetic Assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to elucidate driving forces for target interaction .

- Structural Biology : Co-crystallize the compound with its target enzyme to visualize binding modes (e.g., active-site vs. allosteric) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.